4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide
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Overview
Description
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide is a chemical compound with the molecular formula C6H13Br2NO2S and a molecular weight of 323.05 g/mol . This compound is a derivative of thiomorpholine, a heterocyclic amine containing sulfur and nitrogen atoms in its ring structure. The presence of the bromoethyl group and the dioxide functionality imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide typically involves the reaction of thiomorpholine with 2-bromoethanol in the presence of an oxidizing agent to introduce the dioxide functionality. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: The thiomorpholine ring can undergo further oxidation to form sulfone derivatives.
Reduction: The dioxide functionality can be reduced under specific conditions to yield the corresponding thiomorpholine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the dioxide functionality.
Major Products Formed
Nucleophilic substitution: The major products are substituted thiomorpholine derivatives, depending on the nucleophile used.
Oxidation: The major products are sulfone derivatives of thiomorpholine.
Reduction: The major products are thiomorpholine derivatives with reduced oxygen content.
Scientific Research Applications
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The dioxide functionality may also play a role in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide hydrobromide can be compared with other similar compounds, such as:
4-(2-Chloroethyl)thiomorpholine 1,1-dioxide: Similar structure but with a chloroethyl group instead of a bromoethyl group. The reactivity and biological activity may differ due to the different halogen atoms.
4-(2-Iodoethyl)thiomorpholine 1,1-dioxide: Contains an iodoethyl group, which may exhibit different reactivity and biological properties compared to the bromoethyl derivative.
Thiomorpholine 1,1-dioxide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S.BrH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPYKOCNZNZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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